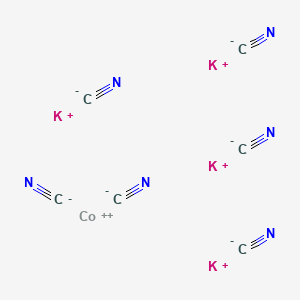
N,O-Diacetyl-L-tyrosine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,O-Diacetyl-L-tyrosine ethyl ester is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the acetylation of both the amino and hydroxyl groups of L-tyrosine, followed by esterification with ethanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Diacetyl-L-tyrosine ethyl ester typically involves the following steps:
Acetylation: L-tyrosine is first acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction results in the formation of N,O-diacetyl-L-tyrosine.
Esterification: The N,O-diacetyl-L-tyrosine is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,O-Diacetyl-L-tyrosine ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N,O-diacetyl-L-tyrosine and ethanol.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Substitution: The acetyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Hydrolysis: N,O-diacetyl-L-tyrosine and ethanol.
Oxidation: Quinone derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Applications De Recherche Scientifique
N,O-Diacetyl-L-tyrosine ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential prodrug for L-tyrosine.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to cross cell membranes more easily than L-tyrosine.
Mécanisme D'action
The mechanism of action of N,O-Diacetyl-L-tyrosine ethyl ester involves its hydrolysis to release L-tyrosine, which can then participate in various metabolic pathways. The acetylation and esterification enhance its lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, it is hydrolyzed by esterases to release the active L-tyrosine, which can then exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-tyrosine ethyl ester: Similar in structure but only acetylated at the amino group.
L-Tyrosine ethyl ester: Only esterified with ethanol, without acetylation.
N,O-Diacetyl-L-tyrosine: Acetylated but not esterified
Uniqueness
N,O-Diacetyl-L-tyrosine ethyl ester is unique due to its dual acetylation and esterification, which enhances its lipophilicity and stability compared to other derivatives. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
14321-12-1 |
|---|---|
Formule moléculaire |
C15H19NO5 |
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
ethyl (2S)-2-acetamido-3-(4-acetyloxyphenyl)propanoate |
InChI |
InChI=1S/C15H19NO5/c1-4-20-15(19)14(16-10(2)17)9-12-5-7-13(8-6-12)21-11(3)18/h5-8,14H,4,9H2,1-3H3,(H,16,17)/t14-/m0/s1 |
Clé InChI |
WLMFMRPUVBCJKR-AWEZNQCLSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(=O)C)NC(=O)C |
SMILES canonique |
CCOC(=O)C(CC1=CC=C(C=C1)OC(=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)








![11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one](/img/structure/B13735859.png)

![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)
